molecular formula C13H12N2O3 B2897130 Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate CAS No. 1164522-19-3

Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate

Cat. No.: B2897130
CAS No.: 1164522-19-3
M. Wt: 244.25
InChI Key: BNTXTPXLOWCKEP-MDZDMXLPSA-N
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Description

Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate is a multifunctional α,β-unsaturated ester characterized by an anilino (phenylamino) group at position 4, a cyano substituent at position 3, and a ketone (oxo) group at position 2. Its molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol. The compound’s structure combines electron-withdrawing (cyano, oxo) and electron-donating (anilino) groups, which influence its reactivity and utility in organic synthesis.

For example, methyl 3-arylamino-2-benzoylaminobut-2-enoate derivatives undergo thermal cyclization in polyphosphoric acid (PPA) to yield heterocyclic products like oxazoloquinolines and imidazole carboxylates . This suggests that this compound could serve as a precursor for synthesizing nitrogen-containing heterocycles, which are pivotal in medicinal chemistry.

Properties

IUPAC Name

ethyl (E)-4-anilino-3-cyano-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)10(8-14)9-15-11-6-4-3-5-7-11/h3-7,9,15H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTXTPXLOWCKEP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C(=C/NC1=CC=CC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate typically involves the reaction of ethyl cyanoacetate with aniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium ethoxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilino derivatives, amine derivatives, and ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyano and ester groups play a crucial role in its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity
Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate C₁₃H₁₂N₂O₃ 244.25 Ester, cyano, oxo, anilino, alkene Heterocyclic synthesis intermediates
Ethyl 4-cyanobenzoate C₁₀H₉NO₂ 175.18 Ester, cyano (aromatic) Pharmaceutical intermediates
(E)-Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate C₁₀H₁₀O₄ 194.18 Ester, oxo, alkene, furan Bioactive compound synthesis
(E)-Ethyl 2-cyano-3-(3,5-difluorophenyl)acrylate C₁₂H₉F₂NO₂ 261.20 Ester, cyano, fluoroaryl, alkene Agrochemical or polymer precursors

Key Observations:

  • Electron-Deficient Alkenes: this compound and its analogs feature α,β-unsaturated esters, making them susceptible to nucleophilic attacks (e.g., Michael additions) and cycloadditions.
  • Cyano Group Utility: The cyano group in all listed compounds facilitates hydrogen bonding and dipole interactions, impacting crystallization behavior and biological activity.

Biological Activity

Ethyl 4-anilino-3-cyano-2-oxo-3-butenoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

This compound features a cyano group and an aniline moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : this compound induces G2/M phase arrest in the cell cycle of certain cancer cell lines.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. The following table summarizes key findings from various research articles:

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Breast Cancer (MCF-7)5.5Apoptosis induction, G2/M arrest
Lung Cancer (H1975)0.442EGFR inhibition, cell cycle arrest
Colon Cancer (HT29)10.0Caspase activation

These findings indicate that the compound exhibits significant antiproliferative effects across multiple cancer types.

Case Studies

  • Case Study on MCF-7 Cells :
    • In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment.
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor growth compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues.

Safety and Toxicity Profile

The safety profile of this compound has been evaluated in various studies:

  • Subacute Toxicity Studies :
    • Administration at high doses did not result in significant adverse effects, indicating a favorable safety margin.
  • Cardiotoxicity Assessment :
    • The compound showed no significant inhibition of the hERG channel, suggesting low risk for cardiac repolarization issues.

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